Seliforant
Description
Significance of Histamine (B1213489) H4 Receptors as Biological Targets
Histamine, a key mediator in various physiological and pathophysiological processes, exerts its effects through four distinct G protein-coupled receptors: H1, H2, H3, and H4 ebi.ac.ukwikipedia.org. While the roles of H1, H2, and H3 receptors in mediating allergic reactions, gastric acid secretion, and neurotransmission, respectively, have been relatively well-established, the histamine H4 receptor (H4R) was the last to be identified wikipedia.orgfrontiersin.orgresearchgate.net. The H4R is primarily expressed on cells of the immune system, including eosinophils, mast cells, T cells, dendritic cells, and monocytes ebi.ac.ukwikipedia.orgresearchgate.netnih.govnih.govjwatch.orgnih.gov. This distinct expression pattern has highlighted the H4R as a potential therapeutic target for modulating immune and inflammatory responses ebi.ac.ukwikipedia.orgresearchgate.netnih.govjwatch.orgnih.gov.
Activation of the H4R has been implicated in various immune functions, such as mediating eosinophil chemotaxis, mast cell recruitment and activation, dendritic cell activation, and T cell differentiation wikipedia.orgnih.govnih.govnih.gov. These roles suggest that the H4R plays a significant part in the development and maintenance of inflammatory conditions, including allergic diseases, asthma, chronic pruritus, and autoimmune disorders ebi.ac.ukwikipedia.orgfrontiersin.orgnih.govjwatch.orgnih.govresearchgate.netimrpress.com. Consequently, targeting the H4R with selective antagonists has emerged as a promising strategy for developing novel therapies for these conditions wikipedia.orgresearchgate.netnih.govjwatch.orgnih.govimrpress.com.
Overview of Selective Histamine H4 Receptor Antagonists
The discovery and pharmacological characterization of the H4R spurred efforts to identify selective ligands that could serve as tools for understanding its physiological role and as potential therapeutic agents frontiersin.orgresearchgate.netresearchgate.net. Early research utilized compounds like JNJ7777120, which was one of the first potent and selective H4R antagonists identified frontiersin.orgresearchgate.netimrpress.com. Such selective antagonists have been crucial in demonstrating the involvement of the H4R in various preclinical models of inflammatory and pruritic conditions frontiersin.orgjwatch.orgresearchgate.net.
Developing selective H4R antagonists has presented challenges, with some early candidates facing limitations such as short half-lives or dose-limiting toxicities that prevented their advancement into clinical studies researchgate.net. However, ongoing research has led to the identification of numerous compounds with diverse chemical structures exhibiting H4R antagonist activity imrpress.com. These efforts aim to find molecules with favorable pharmacological profiles, including high affinity and selectivity for the H4R over other histamine receptors, as well as suitable pharmacokinetic properties for therapeutic use researchgate.netimrpress.cominnovareacademics.inbohrium.com.
Contextualizing Seliforant within H4 Receptor Research
This compound, also known by its code name SENS-111 or previously UR-63325, is an orally available small molecule that functions as a selective histamine H4 receptor antagonist guidetopharmacology.orgresearchgate.netdrugbank.commedchemexpress.compharmaceutical-business-review.comclinicaltrialsarena.com. Its identification and development are part of the broader research effort to explore the therapeutic potential of H4 receptor modulation imrpress.cominnovareacademics.inresearchgate.net. This compound has been noted as a first-in-class selective H4 antagonist that has progressed into clinical evaluation researchgate.netnih.gov.
Preclinical studies with this compound have investigated its inhibitory effects, particularly on vestibular neuron activity, suggesting a potential role in treating vestibular disorders guidetopharmacology.orgresearchgate.netmedchemexpress.comclinicaltrialsarena.com. Research findings indicate that this compound displays selectivity for the human H4 receptor over histamine H1, H2, and H3 receptors innovareacademics.in. Molecular modeling and simulation studies have explored the binding interactions between this compound and the human H4 receptor, identifying key residues involved in ligand binding innovareacademics.in. For instance, studies have highlighted the importance of residues like Asp94 in the binding of H4 antagonists innovareacademics.in.
This compound has been evaluated in clinical studies, including a Phase 1 study in healthy subjects to assess its pharmacokinetics (PK) and pharmacodynamics (PD) nih.gov. This study indicated that this compound was well tolerated and exhibited acceptable PK properties for oral daily dosing nih.gov. PK/PD modeling suggested plasma concentrations and doses appropriate for efficacy evaluations in vestibular diseases nih.gov. This compound also entered Phase 2b trials for conditions such as acute unilateral vestibulopathy (AUV), although it did not meet the primary endpoint in this specific trial pharmaceutical-business-review.comclinicaltrialsarena.com. Despite this, its advancement to clinical stages underscores its significance as a representative compound in the investigation of H4 receptor antagonism for therapeutic purposes imrpress.cominnovareacademics.inresearchgate.netnih.gov.
Here is a summary of some research findings related to this compound:
| Study Type | Key Finding | Source |
| Preclinical (in vitro/ex vivo) | Pronounced inhibitory effect on vestibular neuron activity. | researchgate.netclinicaltrialsarena.com |
| Preclinical (Selectivity) | Selective for human H4R over H1, H2, and H3 receptors. | innovareacademics.in |
| Preclinical (Binding) | Molecular docking suggests binding to key residues like Asp94 in human H4R. | innovareacademics.in |
| Clinical (Phase 1 PK/PD) | Well tolerated, acceptable PK for oral daily dosing. | nih.gov |
| Clinical (Phase 1 PK/PD) | PK/PD modeling supports doses for efficacy studies in vestibular diseases. | nih.gov |
| Clinical (Phase 2b AUV) | Did not meet primary efficacy endpoint for vertigo intensity. | pharmaceutical-business-review.comclinicaltrialsarena.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
1164115-89-2 |
|---|---|
Molecular Formula |
C12H21N5 |
Molecular Weight |
235.33 g/mol |
IUPAC Name |
6-[3-(methylamino)azetidin-1-yl]-2-(2-methylpropyl)pyrimidin-4-amine |
InChI |
InChI=1S/C12H21N5/c1-8(2)4-11-15-10(13)5-12(16-11)17-6-9(7-17)14-3/h5,8-9,14H,4,6-7H2,1-3H3,(H2,13,15,16) |
InChI Key |
QRBVUFXEMHNIDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC(=CC(=N1)N2CC(C2)NC)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SENS111; SENS 111; SENS-111; Seliforant |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Seliforant Action
Direct Receptor Binding and Antagonism
Seliforant functions primarily as an antagonist of the histamine (B1213489) H4 receptor. guidetopharmacology.orgclinicaltrialsarena.comnih.govmedchemexpress.comabmole.com This means it binds to the H4 receptor, preventing histamine or other agonists from binding and activating it.
Ligand-Receptor Interactions and Selectivity Profile
This compound is described as a selective H4 receptor antagonist with high affinity for both animal and human receptors. nih.govnih.gov Histamine receptors, members of the G protein-coupled receptor (GPCR) family, include four subtypes: H1, H2, H3, and H4. nih.govresearchgate.netsigmaaldrich.comnih.gov These receptors exhibit different affinities for histamine, with H3 and H4 receptors generally having higher affinity (5–10 nM) compared to the lower affinity of H1 and H2 receptors (μM range). nih.govnih.gov this compound's selectivity for the H4 receptor is a key aspect of its pharmacological profile. nih.govmedchemexpress.comabmole.com
Constitutive Activity of the Histamine H4 Receptor
The histamine H4 receptor displays a significant level of constitutive activity, meaning it can exhibit spontaneous activity even in the absence of an agonist. drugbank.compatsnap.comuniprot.orgdrugbank.com This intrinsic activity of the receptor can influence the effects of antagonists like this compound. Differences in constitutive activity have been observed between species, which can impact the pharmacological activities of H4R ligands. nih.gov
Downstream Signaling Pathways Modulation
The binding of this compound to the H4 receptor modulates intracellular signaling pathways, particularly those relevant to the function of vestibular neurons. guidetopharmacology.orgclinicaltrialsarena.comnih.gov Histamine H3 and H4 receptors are known to couple to Gi proteins, which typically leads to the inhibition of adenylyl cyclase and can also stimulate MAPK pathways. sigmaaldrich.com
Intracellular Effects on Vestibular Neurons
Preclinical data suggest that this compound is able to effectively and reversibly inhibit sustained activity in vestibular neurons in vitro. nih.gov This inhibitory effect is central to its proposed mechanism for addressing vestibular disorders. clinicaltrialsarena.comnih.gov
Influence on Vestibular Neuron Activity and Balance
This compound displays a pronounced inhibitory effect on vestibular neuron activity. guidetopharmacology.orgclinicaltrialsarena.comhearingreview.com By decreasing vestibular tone imbalance, it is thought to influence balance and alleviate symptoms associated with vestibular dysfunction, such as vertigo. clinicaltrialsarena.comnih.govdelveinsight.comhearingreview.com Studies in rat models of unilateral vestibular loss have shown that selective H4 receptor antagonists can cause marked inhibition of vestibular neuron activity and alleviate vertigo symptoms. nih.govnih.gov
Preclinical Pharmacological Investigations of Seliforant
In Vitro Studies on Target Engagement and Functional Activity
In vitro studies are fundamental for understanding how a compound interacts with its intended target and the resulting functional consequences at a cellular level. creative-biolabs.comnews-medical.net For Seliforant, research has focused on its interaction with the histamine (B1213489) H4 receptor and the resulting modulation of cellular activity, particularly within the vestibular system.
High-Content Screening and Live-Cell Imaging Assays for Cellular Response
High-content screening (HCS) and live-cell imaging are advanced techniques used in drug discovery to acquire large datasets of fluorescence images from cells, enabling the analysis of multiple cellular parameters and dynamic events over time. nih.govmoleculardevices.comalitheagenomics.comnih.govnanolive.com These methods can quantify physiological or diseased states and assess cellular responses to drug treatments. nih.govalitheagenomics.com While the search results mention the feasibility and applicability of using high-content screening time-lapse live-cell imaging assays for developing ototoxicity prevention therapies in cochlear explant cultures and primary cultures of vestibular and cochlear neurons, specific detailed findings regarding this compound's evaluation using these exact methods for target engagement and functional activity were not explicitly available in the provided snippets. patsnap.com However, the general principle of using such assays for assessing drug response and cellular phenotype changes is well-established in preclinical research. nih.govalitheagenomics.comnih.govnanolive.com Target engagement assays specifically aim to verify that a compound binds to its intended target in a living system, while functional assays measure the downstream biological effects resulting from this binding. chemicalprobes.orgyoutube.com
Evaluation in Cochlear Explant Cultures for Inner Ear Activity
Cochlear explant cultures are in vitro models that maintain the architecture of the organ of Corti, including hair cells, supporting cells, and neurons, allowing for the study of inner ear biology and responses to various factors. frontiersin.orgfrontiersin.orgnih.govresearchgate.net These cultures can be derived from embryonic or adult animals and are used to investigate aspects like hair cell regeneration, neuron-hair cell interactions, and drug screening. frontiersin.orgfrontiersin.orgnih.gov While the search results indicate that high-content screening methods have shown advantages in quantifying damaging effects in cochlear explant cultures and assessing ototoxicity in vestibular and cochlear neuron primary cultures, specific detailed results of this compound's evaluation in cochlear explant cultures for inner ear activity were not provided. patsnap.com However, the expression of H4 receptors in the peripheral vestibular system suggests that such models would be relevant for studying this compound's effects on inner ear sensory cells and neurons. nih.govresearchgate.net
Ex Vivo Analyses of Tissue-Specific Cellular Responses
Ex vivo studies involve the examination of tissues or cells taken from a living organism and studied in a laboratory setting, allowing for the analysis of tissue-specific cellular responses while retaining some of the in vivo biological context. Research indicates that in both in vitro and ex vivo experiments, selective H4 receptor antagonists have been shown to inhibit vestibular neuron activity. researchgate.netresearchgate.net This suggests that ex vivo analyses with this compound would likely involve assessing its effects on the electrical activity or signaling pathways of vestibular neurons isolated from animal models, demonstrating a pronounced inhibitory effect on vestibular neuron activity. researchgate.netclinicaltrialsarena.com
In Vivo Studies in Animal Models of Vestibular Dysfunction
In vivo studies using animal models are essential for evaluating the effects of a compound within a complex biological system and assessing its potential to treat a disease. ppd.comnews-medical.net For this compound, in vivo research has focused on models of vestibular dysfunction, particularly those mimicking conditions like acute unilateral vestibulopathy. patsnap.comnih.govresearchgate.net These models allow for the assessment of behavioral symptoms associated with vestibular imbalance and the evaluation of a compound's ability to alleviate them. mdpi.comnih.gov
Rodent Models of Unilateral Vestibular Lesions
Rodent models of unilateral vestibular lesions are commonly used to study vestibular dysfunction and evaluate potential therapeutic interventions. patsnap.comnih.govresearchgate.netmdpi.comnih.gov These models aim to mimic the symptoms of conditions like acute unilateral vestibulopathy (AUV), which is characterized by severe vertigo. clinicaltrialsarena.commdpi.com Unilateral vestibular lesions in rats, for example, can be induced by methods such as transtympanic injection of kainic acid, leading to an electrophysiological imbalance between the vestibular nuclei. patsnap.comnih.govnih.gov this compound has been evaluated in translational in vivo models of unilateral vestibular loss in rats. patsnap.comnih.govresearchgate.netresearchgate.net
Assessment of Vestibular Symptoms in Animal Models
Assessment of vestibular symptoms in animal models of vestibular dysfunction typically involves observing and quantifying behavioral deficits. mdpi.comnih.govfrontiersin.org These symptoms can include spontaneous nystagmus (involuntary eye movements), circling, head tilt, falls, and retropulsion. mdpi.comnih.gov Both subjective quantitative analysis using scoring scales and automated analysis methods are employed to assess the severity and time course of these symptoms. mdpi.comnih.govfrontiersin.org
In studies evaluating this compound in a rat model of acute unilateral vestibular loss induced by kainic acid, the effect on spontaneous nystagmus was assessed using video-nystagmography. patsnap.comnih.govresearchgate.netresearchgate.net A dose of 10 mg/kg of this compound resulted in a 21-22% reduction in nystagmus at 1 hour post-administration compared to the vehicle. patsnap.comnih.govresearchgate.netresearchgate.net A higher dose of 20 mg/kg showed a loss of efficacy. patsnap.comnih.govresearchgate.netresearchgate.net These findings suggest a dose-dependent effect on reducing spontaneous nystagmus in this model. patsnap.comnih.govresearchgate.netresearchgate.net Compared to this compound, meclizine (B1204245) and methylprednisolone (B1676475) had minimal effects on nystagmus as single agents in this model. patsnap.comnih.govresearchgate.netresearchgate.net Furthermore, meclizine abolished the effect of this compound when combined. patsnap.comnih.govresearchgate.netresearchgate.net
Data from a study on the effect of different doses of this compound on spontaneous nystagmus in a rat excitotoxic vestibular lesion model:
| Treatment Group | Spontaneous Nystagmus Reduction at 1 hr (vs Vehicle) |
| Vehicle | - |
| This compound 10 mg/kg | 21-22% reduction* |
| This compound 20 mg/kg | Loss of efficacy |
| Meclizine (single agent) | Minimal effect |
| Methylprednisolone (single agent) | Minimal effect |
| This compound + Meclizine | Effect abolished |
*P < .05; significantly different from vehicle. researchgate.net
The exposure-efficacy relationship observed for the reduction of spontaneous nystagmus with this compound in this in vivo model is consistent with phase 1 clinical results and provides preclinical support for pharmacokinetic/pharmacodynamic modeling. patsnap.comnih.govresearchgate.netresearchgate.net
Investigations in Other Preclinical Disease Models (e.g., Asthma Models, Inflammatory Models)
Preclinical studies have investigated the potential therapeutic role of compounds, including histamine H4 receptor antagonists like this compound, in various inflammatory conditions, such as allergic asthma. Animal models of asthma are widely used in preclinical development to understand the pathophysiology of the disease and evaluate potential drug therapies. While no single animal model fully replicates human asthma, various approaches are employed to induce allergic inflammation, airway hyperresponsiveness, and airway remodeling, key features of the human condition. nih.govrespiratory-therapy.com
Mouse models are frequently utilized in asthma research. nih.gov These models can be induced by sensitizing animals to allergens such as ovalbumin (OVA) or house dust mite (HDM) extracts, followed by repeated challenges to induce allergic airway disease. nih.govbiocytogen.comfrontiersin.org Such models typically exhibit increased levels of IgE and eosinophils, as well as histological evidence of airway mucus production and inflammatory cell infiltration. biocytogen.com
Studies involving novel therapeutic agents in HDM extract-induced asthma mouse models have demonstrated amelioration of asthma phenotypes. For instance, one study using a 13-day protocol with HDM extract in mice showed that a tested compound significantly reduced lung pathology scores compared to a control group. frontiersin.org This reduction was associated with thinner bronchiole lining and fewer infiltrated cells. frontiersin.org The same study also reported that the compound markedly decreased levels of Th2 cytokines and the number of ILC2 cells in bronchoalveolar lavage fluid (BALF). frontiersin.org Furthermore, it effectively reduced goblet cell hyperplasia in the bronchial epithelium and the infiltration of mast cells and eosinophils into the lungs, indicating strong anti-asthmatic effects in the animals. frontiersin.org The potency observed in suppressing Th2 responses in this asthma model aligns with findings in other inflammatory models, such as contact dermatitis. frontiersin.org
These preclinical asthma models aim to reflect the complex nature of clinical asthma and can incorporate elements like IL-17 and Th17 responses, which are biomarkers of severe disease. nih.gov By using more physiologically relevant sensitizing agents and incorporating time points that better reflect the chronicity of the human condition, these models help evaluate the potential efficacy of novel compounds in addressing different asthma endotypes. nih.gov
Pharmacokinetic and Pharmacodynamic Characterization in Preclinical Species
Preclinical pharmacokinetic (PK) and pharmacodynamic (PD) studies are crucial for understanding how a drug is absorbed, distributed, metabolized, and excreted in animal models, and how these processes relate to the drug's pharmacological effects. This information is vital for predicting human pharmacokinetics and defining potential efficacious dose ranges. allucent.comallucent.comwuxiapptec.com
Absorption and Distribution Profiles in Animal Models
Absorption studies in preclinical species typically evaluate the rate and extent to which a compound enters the systemic circulation following administration. The route of administration significantly impacts absorption and subsequent bioavailability. medicilon.com Studies often involve administering the compound via different routes (e.g., oral, intravenous) to assess bioavailability. wuxiapptec.com
Distribution describes the process by which a compound reversibly leaves the bloodstream and enters the interstitial and intracellular fluids of tissues. Key parameters include the volume of distribution, which relates the amount of drug in the body to the concentration in the blood or plasma. allucent.comnih.gov Plasma protein binding is also a critical factor influencing distribution, as only unbound drug is generally available to diffuse into tissues and exert pharmacological effects. nih.gov High plasma protein binding can restrict distribution. nih.gov
Preclinical studies on various compounds have shown species-specific differences in absorption and distribution profiles. For example, one study on a different compound reported oral bioavailability ranging from 11.2% in rats to 88.0% in mice, 72.4% in monkeys, and 55.8% in dogs. nih.gov The volume of distribution for this compound ranged from 2.1 to 9.0 L/kg across these species. nih.gov Blood-to-plasma concentration ratios are also assessed to determine if a compound preferentially distributes into red blood cells. nih.gov Transporter studies, using cell lines expressing relevant transporters like MDR1 and BCRP, can provide insights into active transport mechanisms that influence absorption and distribution. nih.gov
Interactive Table 1: Example Preclinical Oral Bioavailability and Volume of Distribution Data (Illustrative based on search result nih.gov for a different compound)
| Species | Oral Bioavailability (%) | Volume of Distribution (L/kg) |
| Rat | 11.2 | 2.1 |
| Mouse | 88.0 | - |
| Monkey | 72.4 | 9.0 |
| Dog | 55.8 | - |
Note: Data is illustrative based on findings for a different compound nih.gov as specific this compound PK data in these models was not found in the provided snippets.
Metabolism and Excretion Pathways in Preclinical Systems
Metabolism is the process by which the body biochemically modifies a drug, primarily through enzymatic reactions, to facilitate its elimination. nih.gov The liver is the major site of drug metabolism, with enzymes like those in the cytochrome P450 system playing a key role. medicilon.comnih.gov Preclinical metabolism studies aim to determine metabolic stability, identify and quantify primary metabolites, and pinpoint the enzymes and pathways involved. nih.gov In vitro systems using liver microsomes or hepatocytes are commonly used for initial metabolic assessments. nih.gov
Excretion is the removal of the drug and its metabolites from the body. The primary routes of excretion are typically through the kidneys (urine) and the liver (bile, leading to fecal excretion). medicilon.combioivt.com Preclinical excretion studies, often using radiolabeled compounds, determine the routes and rates of elimination. bioivt.comnih.gov Mass balance studies quantify the total recovery of radioactivity in urine, feces, and expired air over time. bioivt.com Biliary excretion studies are conducted, particularly if significant radioactivity is found in feces, to assess the extent of excretion into bile. bioivt.comnih.gov
Studies on other compounds have illustrated diverse excretion profiles in preclinical species. For instance, one study on an antibody-drug conjugate reported that after 336 hours, urinary excretion accounted for 75.64% and fecal excretion for 0.90% of the administered radioactivity in rats. nih.gov However, analysis showed that only small-molecule degradation products, not the original compound, were present in the urine. nih.gov In contrast, a study on a different component of the same conjugate indicated that biliary-fecal excretion was the main route of elimination, accounting for a large percentage of the dose in bile duct-cannulated rats. nih.gov
Interactive Table 2: Example Preclinical Excretion Data (Illustrative based on search result nih.gov for a different compound)
| Compound/Component | Species | Route of Excretion | % of Administered Radioactivity (Cumulative) | Time Point (h) |
| Antibody-Drug Conjugate | Rat | Urine | 75.64 | 336 |
| Rat | Feces | 0.90 | 336 | |
| Conjugate Component | Rat | Biliary-Fecal | 78.44 | 72 |
Note: Data is illustrative based on findings for a different compound nih.gov as specific this compound PK data in these models was not found in the provided snippets.
Pharmacokinetic/Pharmacodynamic Modeling for Preclinical Efficacy Evaluation
PK/PD modeling is a quantitative approach that integrates pharmacokinetic and pharmacodynamic data to describe the relationship between drug exposure and its pharmacological effect over time. allucent.comcatapult.org.ukevotec.com This modeling is essential in preclinical development for predicting the time course of drug effects, understanding target modulation, and defining dosing schedules likely to achieve efficacy. allucent.comcatapult.org.uk
Mechanistic PK/PD models consider the drug's mechanism of action and the biological system to quantitatively relate drug exposure (e.g., plasma or tissue concentration) to the observed response. allucent.com Data from in vitro studies and preclinical animal models are used to build these models. allucent.com By analyzing dose-response relationships in preclinical efficacy studies, PK/PD modeling can help identify optimal efficacious doses and dosing regimens. allucent.com
Translational PK/PD modeling utilizes data from preclinical species to predict human pharmacokinetics and pharmacodynamics. allucent.comnih.gov This involves scaling parameters from animal models to humans using methods like allometry and in vitro-to-in vivo extrapolation (IVIVE). nih.gov The predicted human PK parameters are then integrated into the preclinical PK/PD models to simulate human exposure-response relationships and estimate potential efficacious doses in humans. allucent.comnih.gov
PK/PD modeling can also help define target exposure levels required for a desired pharmacological effect. For example, in the development of a different compound, PK/PD modeling was used to define a target minimum PD level associated with efficacy and predict the corresponding minimum concentration at steady-state required in humans to achieve this effect. nih.gov This type of modeling provides a rationale for dose selection in subsequent clinical trials. nih.govnih.gov
Interactive Table 3: Example PK/PD Modeling Application (Illustrative based on search result nih.gov for a different compound)
| Parameter | Value (Illustrative) |
| Target Minimum PD Level (associated with efficacy) | 125 µg/mg protein |
| Predicted Human Steady-State Ctrough for Target PD | 1500 ng/mL |
Note: Data is illustrative based on findings for a different compound nih.gov as specific this compound PK/PD modeling data in these models was not found in the provided snippets.
Therapeutic Potential and Translational Research Avenues for Seliforant
Exploration in Vestibular System Pathophysiology
The vestibular system, located in the inner ear, is crucial for maintaining balance and spatial orientation nih.govwikipedia.org. Dysfunction of this system can lead to debilitating symptoms such as vertigo, nausea, and imbalance nih.gov. Histamine (B1213489) H4 receptors have been identified in the peripheral vestibular system, suggesting a direct role in vestibular function and potential involvement in vestibular disorders nih.govresearchgate.netresearchgate.netpatsnap.comresearchgate.net.
Preclinical studies have investigated the effects of Seliforant in animal models of vestibular dysfunction. In rats with unilateral vestibular lesions, a model used to simulate acute unilateral vestibulopathy (AUV), this compound demonstrated an ability to reduce spontaneous nystagmus, a key indicator of vestibular imbalance researchgate.netpatsnap.comnih.gov. Lower doses of this compound (10 mg/kg) showed a notable reduction in nystagmus at one hour post-administration in this model patsnap.comnih.gov. These findings suggest that selective H4R antagonism can alleviate symptoms associated with vestibular deficits researchgate.netresearchgate.net.
This compound's mechanism in the vestibular system is believed to involve the modulation of vestibular neuron activity guidetopharmacology.orghearingreview.com. Studies have shown that H4R antagonists can inhibit the resting discharge of vestibular afferent neurons, potentially correcting the imbalance of activity between contralateral vestibular nuclei that contributes to vertigo symptoms researchgate.netresearchgate.net.
Investigation in Inflammatory and Autoimmune Disease Models
The histamine H4 receptor plays a significant role in immune cell function, including chemotaxis and cytokine production, making it a potential target for inflammatory and autoimmune diseases patsnap.comresearchgate.netnih.gov. H4R antagonists have been explored for their potential to modulate inappropriate immune responses in conditions characterized by chronic inflammation and immune dysregulation patsnap.com.
While this compound's primary clinical focus has been on vestibular disorders, the broader class of H4R antagonists, including compounds like JNJ7777120 and JNJ39758979, has shown preclinical anti-inflammatory and antipruritic effects researchgate.net. Research indicates that H4 receptors are involved in various inflammatory processes, and their modulation can impact conditions such as allergic rhinitis, asthma, rheumatoid arthritis, and inflammatory bowel disease patsnap.comnih.govresearchgate.netresearchgate.net.
Studies on H4R antagonists in inflammatory models have demonstrated reductions in inflammation and oxidative stress nih.gov. The receptor's involvement in regulating immune cell trafficking and cytokine release underscores the potential for H4R modulation in treating inflammatory and autoimmune conditions patsnap.comresearchgate.netnih.govresearchgate.net.
Research into Neurotrophic Factor Modulation
Neurotrophic factors are crucial for the survival, differentiation, and function of neurons nih.govnih.gov. Modulation of these factors can have implications for neuroprotection and the treatment of neurodegenerative disorders nih.govbrieflands.com. Research into the relationship between histamine receptors, particularly H4R, and neurotrophic factors is an emerging area.
Some studies suggest a link between H4R and brain-derived neurotrophic factor (BDNF). For instance, research on other compounds has indicated that H4R activation can increase BDNF levels in primary cortical neurons researchgate.netinnovareacademics.in. BDNF is a broad-acting neurotrophin involved in neuroplasticity and neuronal survival nih.gov. While direct research specifically detailing this compound's impact on neurotrophic factor modulation was not prominently featured in the search results, the known involvement of H4R in neuronal processes and the modulation of neurotrophic factors by other H4R ligands suggest a potential area for further investigation regarding this compound.
Potential Applications in Cellular Regulation and Disease Progression
The histamine H4 receptor's presence on various immune cells highlights its role in cellular regulation, particularly in the context of immune responses and inflammation patsnap.com. By influencing immune cell chemotaxis, activation, and cytokine production, H4R modulation can impact the progression of diseases driven by immune dysregulation patsnap.comresearchgate.netresearchgate.net.
In addition to its role in inflammation, the H4 receptor has been implicated in other cellular processes. For example, H4R is considered a potential therapeutic target in certain cancers where it may influence the tumor microenvironment and immune cell interactions patsnap.cominnovareacademics.in. While research on this compound in these specific areas was not detailed, the understanding of H4R's broader involvement in cellular regulation suggests potential applications that could be explored.
Cellular models, including primary cells, cell lines, and induced pluripotent stem cells (iPSCs), are valuable tools for investigating the molecular mechanisms underlying diseases and evaluating potential therapeutic interventions nih.gov. These models can be used to study how compounds like this compound influence cellular processes relevant to inflammation, immune responses, and potentially other disease pathways where H4R is involved nih.govmdpi.com.
Identification of Preclinical Biomarkers for H4 Receptor Modulation
Identifying preclinical biomarkers is crucial for understanding the pharmacodynamic effects of drugs and predicting clinical outcomes. For H4 receptor modulation, biomarkers could include indicators of immune cell activity, cytokine levels, or physiological responses modulated by H4R.
In the context of vestibular disorders, preclinical studies with this compound have utilized measures like spontaneous nystagmus in animal models as a pharmacodynamic endpoint researchgate.netpatsnap.comnih.gov. This physiological response serves as a direct indicator of the drug's effect on vestibular function.
Research into H4R antagonists in inflammatory conditions has focused on biomarkers related to immune cell trafficking and inflammatory mediators patsnap.comresearchgate.net. For example, H4R blockade has been shown to inhibit histamine-induced eosinophil chemotaxis in vitro researchgate.net. Such cellular responses can serve as preclinical biomarkers for assessing the efficacy of H4R modulation in inflammatory settings.
Furthermore, the expression levels of H4R itself or downstream signaling molecules could potentially serve as biomarkers to identify patient populations likely to respond to H4R targeted therapies or to monitor treatment effects.
Advancing Drug Development for Inner Ear Disorders through H4 Antagonism
This compound's development represents a significant step in advancing drug development for inner ear disorders, particularly those characterized by vertigo nih.govhearingreview.comresearchgate.net. As a first-in-class oral selective H4R antagonist to reach clinical trials for vertigo, this compound has provided valuable insights into the potential of targeting this receptor for vestibular indications nih.govresearchgate.netpatsnap.com.
Preclinical and early clinical data with this compound have supported its ability to modulate the peripheral vestibular apparatus and reduce symptoms in models of vestibular dysfunction hearingreview.compatsnap.com. The focus on H4 antagonism offers a novel approach compared to existing treatments for vertigo, many of which target other histamine receptors (H1 and H3) and can be associated with limiting side effects like sedation nih.govhearingreview.comfirstwordpharma.comfiercebiotech.com.
The translational research with this compound, moving from preclinical in vivo vestibular models to clinical studies in healthy volunteers and patients with acute unilateral vestibulopathy, demonstrates the potential of H4R antagonism as a therapeutic strategy for inner ear disorders nih.govhearingreview.comresearchgate.netpatsnap.comnih.gov. While a Phase 2b trial in AUV did not meet its primary endpoint for vertigo intensity, preclinical and Phase 1 data confirmed this compound's modulation of the peripheral vestibular apparatus and reduction of symptoms associated with vestibular dysfunction hearingreview.compharmaceutical-business-review.com. These findings, along with the tolerability profile observed in studies, continue to support the exploration of H4R antagonists for vestibular indications hearingreview.comfiercebiotech.com.
The ongoing research in this area contributes to a deeper understanding of the role of H4 receptors in inner ear pathophysiology and informs the development of potentially more effective and better-tolerated therapies for patients suffering from debilitating vestibular disorders nih.govresearchgate.netpatsnap.com.
Future Directions and Emerging Research Themes in H4 Receptor Pharmacology
Discovery and Development of Novel Histamine (B1213489) H4 Receptor Ligands and Derivatives
Seliforant represents an early example of a selective H4 receptor antagonist that has progressed into clinical evaluation. nih.govresearchgate.net Its identification and characterization contribute to the ongoing efforts to discover and develop novel ligands targeting the H4 receptor. Research in this area involves various approaches, including structure-based virtual screening, homology modeling, and molecular dynamics simulations, to identify potential new H4R ligands. researchgate.netinnovareacademics.inresearchgate.netmdpi.com
Studies involving this compound have utilized techniques such as homology modeling of the human H4 receptor and molecular docking to understand its interaction with the receptor. researchgate.netinnovareacademics.in Molecular dynamics simulations have also been employed to study the complex of this compound with the H4 receptor, aiding in the construction of virtual targets for further ligand discovery. researchgate.netinnovareacademics.in
Optimization of Preclinical Models for Enhanced Translational Fidelity
The preclinical evaluation of this compound has involved the use of in vivo models of vestibular disorders to assess its potential efficacy. Studies in rat models of acute unilateral vestibular loss, induced by kainic acid, have been used to evaluate the effects of this compound on symptoms like spontaneous nystagmus. patsnap.comnih.gov These models aim to mimic aspects of human vestibular conditions and provide data to support the translation of preclinical findings to clinical settings. patsnap.comnih.gov
Preclinical research with this compound has demonstrated its activity in inhibiting vestibular neuron activity in in vitro and ex vivo settings and alleviating vertigo symptoms in rat models. nih.govresearchgate.netresearchgate.net These findings underscore the importance of optimizing preclinical models to accurately predict clinical outcomes for H4 receptor antagonists in specific indications.
Expanding Therapeutic Scope Beyond Initial Vestibular Indications
While this compound has been primarily investigated for inner ear disorders such as acute unilateral vestibulopathy (AUV) and vertigo, research into H4 receptor pharmacology suggests a broader therapeutic potential for H4R antagonists. patsnap.comnih.govpharmafile.comhealinghistamine.com The H4 receptor is expressed in various immune cells and tissues, indicating its potential involvement in inflammatory and immune-mediated conditions beyond vestibular disorders. wikidoc.orgresearchgate.netmdpi.com
Although this compound's clinical development has largely focused on vestibular indications, the broader research in H4R pharmacology explores its potential in conditions like asthma, rheumatoid arthritis, atopic dermatitis, and other inflammatory and autoimmune disorders. researchgate.netresearchgate.netinnovareacademics.inpatsnap.comnih.govfrontiersin.org This highlights the potential for expanding the therapeutic scope of H4R antagonists, including future compounds that may build upon the knowledge gained from this compound's development.
Integration of Omics Technologies in H4 Receptor Pharmacological Research
The integration of omics technologies (such as genomics, transcriptomics, proteomics, and metabolomics) holds promise for a deeper understanding of H4 receptor function and the effects of its ligands like this compound. While specific published data on the application of omics technologies directly to this compound research in the provided search results are limited, the broader field of H4 receptor pharmacology is likely to benefit from these approaches in the future.
Omics technologies can help identify specific cell types expressing H4 receptors, elucidate downstream signaling pathways modulated by H4R antagonists, and uncover biomarkers that predict treatment response or identify novel therapeutic targets. For instance, understanding the expression patterns of H4R mRNA in different inner ear tissues using transcriptomics could provide further insights into the mechanism of action of this compound in vestibular disorders. researchgate.net
Addressing Challenges in Preclinical-to-Clinical Translation for H4 Receptor Antagonists
The translation of preclinical findings for H4 receptor antagonists into successful clinical outcomes has presented challenges. This compound's journey through clinical trials, including a Phase 2b trial for AUV that did not meet its primary endpoint, underscores these complexities. pharmaceutical-business-review.comclinicaltrialsarena.com
Factors influencing preclinical-to-clinical translation for H4R antagonists can include species differences in receptor pharmacology, the complexity of the underlying diseases, and the need for appropriate clinical endpoints and patient stratification. researchgate.netnih.gov Research with this compound, including pharmacokinetic (PK) and pharmacodynamic (PD) modeling, has aimed to bridge this gap by establishing relationships between plasma concentrations and biological effects observed in preclinical models and early clinical studies. patsnap.comresearchgate.net
Here is a summary of preclinical and clinical findings related to this compound's activity:
| Study Type | Model/Setting | Key Finding Related to this compound | Source |
| Preclinical in vivo | Rat model of acute unilateral vestibular loss | Reduced spontaneous nystagmus and alleviated vertigo symptoms. | patsnap.comnih.gov |
| Preclinical in vitro/ex vivo | Vestibular neurons | Inhibitory effect on vestibular neuron activity. | researchgate.netresearchgate.net |
| Clinical Phase 1 | Healthy volunteers | Confirmed H4 receptor antagonism (e.g., reduced histamine-induced eosinophil shape change). | nih.gov |
| Clinical Phase 1 | Healthy volunteers (caloric test) | Improved latency of vertigo appearance and duration with an exposure-response relationship. | nih.gov |
| Clinical Phase 2b | Patients with Acute Unilateral Vestibulopathy | Did not meet the primary efficacy endpoint (vertigo intensity). | pharmaceutical-business-review.comclinicaltrialsarena.com |
Innovative Methodologies for Drug Discovery in Inner Ear Diseases and Other Relevant Conditions
This compound's development for inner ear disorders highlights the application of drug discovery methodologies to this specific therapeutic area. The identification of H4 receptor expression in the peripheral vestibular system has opened new avenues for targeting these conditions. nih.govresearchgate.net
Innovative methodologies relevant to this compound and H4R drug discovery include structure-based design approaches, high-throughput screening for novel ligands, and the use of translational animal models that recapitulate key aspects of human inner ear pathologies. researchgate.netinnovareacademics.inmdpi.com The experience gained from the development of this compound, including the challenges encountered in clinical trials, provides valuable lessons for refining these methodologies and identifying more effective therapeutic strategies for inner ear diseases and other conditions where H4R modulation may be beneficial.
Q & A
Q. What are the molecular targets and selectivity profiles of seliforant in preclinical studies?
this compound is a selective antagonist of the human histamine H4 receptor (hHRH4), with minimal affinity for H1, H2, and H3 receptors. Its selectivity was confirmed via radioligand binding assays and functional studies using recombinant receptor systems. Preclinical pharmacokinetic/pharmacodynamic (PK/PD) modeling supports its clinical dose selection, emphasizing receptor-specific binding kinetics .
Q. How do researchers validate homology models of hHRH4 for this compound docking studies?
Homology models of hHRH4 are validated through iterative molecular docking simulations and molecular dynamics (MD) trajectories. For example, this compound’s docking poses are cross-validated against experimental mutagenesis data (e.g., Asp94 hydrogen bonding) and MD stability metrics (RMSD < 1 Å over 100 ns simulations). Ramachandran plots and MolProbity scores further assess model quality .
Q. What experimental designs are critical for assessing this compound’s efficacy in early-phase clinical trials?
Phase II trials prioritize receptor occupancy studies, PK/PD modeling, and safety profiling. Preclinical data, such as hHRH4 binding affinity (IC₅₀) and selectivity ratios, inform dose escalation protocols. Cross-species receptor alignment (human vs. animal models) ensures translational relevance .
Advanced Research Questions
Q. How can discrepancies between in vitro binding data and in vivo efficacy of this compound be resolved?
Contradictions may arise from differences in membrane lipid composition, allosteric modulation, or metabolite interference. To address this, researchers employ:
Q. What methodologies optimize molecular docking parameters for this compound-hHRH4 interactions?
Docking protocols are refined using:
- Genetic algorithm-based scoring (e.g., AutoDock Vina) to prioritize poses with hydrogen bonds (e.g., this compound-Asp94, 2.06 Å) and hydrophobic contacts.
- Cluster analysis of 25 docking iterations to identify dominant binding modes (Table 3, ).
- Post-docking MD simulations (100 ns) to validate pose stability via RMSD and binding free energy calculations (−8.43 kcal/mol) .
Q. How should researchers analyze contradictions between computational binding affinities and experimental IC₅₀ values for this compound?
Discrepancies often stem from force field inaccuracies or implicit solvent models. Mitigation strategies include:
Q. What advanced statistical methods ensure reproducibility in this compound’s MD simulation data?
Key practices include:
Q. How can structure-based virtual screening (SBVS) pipelines integrate this compound-derived pharmacophores for hHRH4 ligand discovery?
SBVS workflows leverage:
- Virtual targets : MD-refined hHRH4-seliforant complexes (e.g., 100-ns stable poses) for docking libraries.
- Pharmacophore filters : Hydrogen-bond donors (e.g., Asp94 interaction) and aromatic features from this compound’s scaffold.
- Machine learning classifiers : Trained on docking scores and MD stability metrics to prioritize hits .
Methodological Guidance Tables
Table 1 : Key Parameters for this compound Docking Validation
| Parameter | Optimal Value | Source |
|---|---|---|
| Hydrogen bond distance (Asp94) | ≤ 2.1 Å | |
| Binding free energy | ≤ −6.7 kcal/mol | |
| RMSD stability | < 1 Å after 2 ns |
Table 2 : Statistical Criteria for MD Data Reproducibility
| Metric | Threshold | Application |
|---|---|---|
| Delta RMSD | < 1 Å per 5 ns | Pose stability |
| Cluster population | ≥ 70% in dominant pose | Conformational sampling |
| Binding energy SD | ±0.5 kcal/mol | Free energy convergence |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
